Chiral Configuration Dictates Sacubitril Diastereomer Outcome: (R)-Enantiomer Produces Active (2R,4S)-Sacubitril; (S)-Enantiomer Yields Inactive Impurity
In the patented synthesis of sacubitril (AHU-377), the (R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropan-1-ol intermediate is condensed with a succinate derivative to install the C-2 amino group of the final γ-amino-δ-biphenyl-α-methylalkanoic acid backbone. The (R)-configuration at the β-amino alcohol ensures the formation of the pharmacologically active (2R,4S)-sacubitril diastereomer. In contrast, the (S)-enantiomer of the aminopropanol affords entirely the (2S,4S) or (2R,2S) diastereomer, which has no clinically meaningful neprilysin inhibitory activity and is classified as a stereoisomeric impurity [1]. The patent explicitly refers to the (R)-aminopropanol as a 'key intermediate' whose enantiomeric purity is directly correlated with the quality and yield of the final drug substance [1].
| Evidence Dimension | Stereochemical outcome of downstream synthesis |
|---|---|
| Target Compound Data | Produces (2R,4S)-sacubitril (active diastereomer) when used in the reported synthetic route |
| Comparator Or Baseline | (S)-enantiomer produces inactive (2S)-diastereomer; racemate yields a 1:1 mixture of active and inactive diastereomers |
| Quantified Difference | Qualitative: exclusive formation of desired vs. undesired diastereomer |
| Conditions | Synthesis of sacubitril via the Boc-protected aminopropanol intermediate as described in CN106565505A |
Why This Matters
For procurement: selecting the correct enantiomer is a binary decision that determines whether the downstream synthesis can yield pharmacopeial-grade sacubitril or fails entirely.
- [1] Huang, S. et al. Preparation method of (R)-2-(N-tertbutyloxycarbonylamino)biphenylpropanol. CN106565505A, filed 2017. View Source
